molecular formula C20H22N4 B2380772 N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine CAS No. 1241712-54-8

N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine

Cat. No.: B2380772
CAS No.: 1241712-54-8
M. Wt: 318.424
InChI Key: WMCSPIIELLTMJR-UHFFFAOYSA-N
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Description

N4-Benzyl-N2-cyclopentylquinazoline-2,4-diamine is a synthetic quinazoline derivative featuring a benzyl group at the N4 position and a cyclopentyl group at the N2 position. Quinazolines are heterocyclic compounds with a fused benzene and pyrimidine ring, known for diverse pharmacological activities, including antibacterial and anticancer effects . The synthesis of this compound likely follows a pathway analogous to N4-benzylamine-N2-isopropyl derivatives (Fig. 2, ):

Chlorination: 2,4-dichloroquinazoline is generated using PCl5 and POCl2.

N4-substitution: Benzylamine selectively substitutes at the 4-position under mild conditions.

N2-substitution: Cyclopentylamine replaces the 2-chloro group under high-temperature conditions .

Properties

IUPAC Name

4-N-benzyl-2-N-cyclopentylquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-2-8-15(9-3-1)14-21-19-17-12-6-7-13-18(17)23-20(24-19)22-16-10-4-5-11-16/h1-3,6-9,12-13,16H,4-5,10-11,14H2,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCSPIIELLTMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine typically involves the reaction of quinazoline derivatives with benzylamine and cyclopentylamine. The process often includes multiple steps such as nucleophilic substitution and cyclization reactions. Common reagents used in the synthesis include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The reaction conditions usually involve heating the mixture to temperatures ranging from 80°C to 120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods helps in identifying the most efficient reaction conditions and catalysts for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antibacterial and antiparasitic activities.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In anticancer research, it interferes with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Antibacterial Activity

Key analogues and their substituent effects are summarized below:

Compound Name N2 Substituent N4 Substituent MIC (mg/mL) Key Findings References
N4-(4-CF3-benzyl)-N2-isopropyl Isopropyl 4-CF3-benzyl 3.9 (S. epidermidis) Highest potency in SAR studies
N4-benzyl-N2-isopropyl Isopropyl Benzyl 15.6 (S. typhimurium) Moderate activity, low toxicity
N4-benzyl-N2-cyclopentyl Cyclopentyl Benzyl Not reported Predicted lower potency vs. CF3 analogues
N2,N4-dibenzyl (DBeQ) Benzyl Benzyl VCP/p97 inhibitor; anticancer focus

Observations :

  • Electron-withdrawing groups (e.g., CF3 at N4-benzyl) enhance antibacterial potency .
  • N2 cyclopentyl vs. However, its lipophilicity could improve metabolic stability .

Anticancer Analogues

Quinazoline-2,4-diamines also exhibit anticancer properties via mechanisms like VCP/p97 inhibition or apoptosis induction:

Compound Name Target/Mechanism Activity Notes References
DBeQ VCP/p97 inhibitor Broad anticancer activity
N4-(3-Ethynylphenyl)-N2-benzyl CIP2A inhibitor Induces HCC cell apoptosis
N4-benzyl-N2-cyclopentyl Not reported Potential unexplored anticancer utility

Physicochemical and Pharmacokinetic Comparisons

Solubility :

  • N4-(4-cyanobenzyl)-N2-isopropyl: LogP ≈ 2.1 (calculated), moderate aqueous solubility .

Biological Activity

N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine is a member of the quinazoline family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicine, particularly in antibacterial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a quinazoline backbone substituted with benzyl and cyclopentyl groups. This configuration is essential for its biological activity, influencing its interaction with various molecular targets.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Its mechanism involves the inhibition of bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis. This action disrupts the structural integrity of bacterial cells, leading to cell lysis and death.

Anticancer Activity

In cancer research, this compound has demonstrated the ability to interfere with critical cell signaling pathways. It promotes apoptosis (programmed cell death) in cancer cells by modulating pathways such as the PI3K/Akt/mTOR signaling cascade. This effect is crucial for developing new anticancer therapies.

Antibacterial Studies

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. For instance, a series of derivatives were tested against Escherichia coli and Staphylococcus aureus using Kirby–Bauer assays. The lead compound exhibited a minimum inhibitory concentration (MIC) of 3.9 μg/mL against these strains and 7.8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Compound NameMIC (μg/mL)Target Bacteria
This compound3.9E. coli
3.9S. aureus
7.8MRSA

Anticancer Studies

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The compound's ability to inhibit cell proliferation was assessed through assays measuring cell viability and apoptosis markers, revealing significant cytotoxic effects at micromolar concentrations.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study published in RSC Advances synthesized various derivatives of quinazoline and tested their antibacterial properties against multiple strains, including MRSA. The findings highlighted that modifications to the benzyl group significantly influenced antibacterial potency .
  • Case Study on Anticancer Potential :
    Research conducted on the anticancer effects of quinazoline derivatives indicated that this compound could effectively induce apoptosis in breast cancer cells via mitochondrial pathways . The study emphasized the need for further exploration into its structure-activity relationship to optimize therapeutic efficacy.

Q & A

Q. How can resistance mechanisms (e.g., in antimicrobial applications) be mitigated?

  • Methodology : Combine with adjuvants (e.g., efflux pump inhibitors) in checkerboard assays (FIC index determination). Develop proteolysis-targeting chimeras (PROTACs) using the quinazoline core to degrade resistant targets .

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